(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone
Description
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone features a hybrid structure combining a piperidine-pyrrole scaffold linked via a methanone group to an isoxazole-substituted aryl moiety. The piperidine ring is functionalized with a pyrazole group at the 4-position, while the isoxazole ring is attached to a 4-ethoxy-3-methylphenyl substituent.
Properties
IUPAC Name |
[5-(4-ethoxy-3-methylphenyl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-28-20-6-5-18(13-16(20)2)21-14-19(24-29-21)22(27)25-11-7-17(8-12-25)15-26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWNSBUQSQDFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C=CC=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone is a complex organic molecule that integrates pyrazole and isoxazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be broken down into two main components:
- Pyrazole moiety : Known for its anti-inflammatory, analgesic, and antitumor activities.
- Isoxazole moiety : Exhibits a wide range of biological activities including antimicrobial and anticancer properties.
The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization reactions, to form the final product from simpler precursors.
1. Anticancer Activity
Research indicates that compounds containing pyrazole and isoxazole rings can inhibit various cancer cell lines. For instance, studies have shown that isoxazole derivatives exhibit significant cytotoxicity against breast cancer (MCF7) and liver cancer (Huh7) cell lines. The presence of the isoxazole ring enhances the ability to penetrate biological membranes, thus improving efficacy against tumors .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been supported by its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Pyrazole derivatives have been documented to show up to 85% inhibition of TNF-α at specific concentrations, indicating a strong anti-inflammatory profile .
3. Antimicrobial Properties
Isoxazole derivatives are recognized for their antimicrobial activity. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis. In vitro studies have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus .
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or tumor growth.
- Receptor Interaction : It can modulate the activity of certain receptors that play roles in pain and inflammation.
The exact molecular targets remain under investigation but are believed to include cyclooxygenase (COX) enzymes and various kinases involved in cancer progression.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A study reported that a pyrazole derivative showed significant inhibition of BRAF(V600E) mutations associated with melanoma, indicating its potential in targeted cancer therapies .
- Another research effort demonstrated that isoxazole derivatives could act as selective COX-2 inhibitors with sub-micromolar IC50 values, showcasing their anti-inflammatory potential .
Comparative Analysis
Comparison with Similar Compounds
Structural Analog 1: (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (CAS: 1093657-24-9)
Key Differences :
- Phenyl Substituents: The target compound has a 3-methyl-4-ethoxyphenyl group, whereas Analog 1 features a simpler 4-ethoxyphenyl moiety.
- Heterocyclic Core : Analog 1 uses a pyrazole ring instead of the target’s isoxazole . Isoxazoles are generally more resistant to oxidative metabolism compared to pyrazoles, which may extend the target compound’s half-life .
The isoxazole’s metabolic stability might also reduce first-pass hepatic degradation compared to Analog 1 .
Structural Analog 2: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3)
Key Differences :
- Substituent Complexity : Compound w3 includes a chloropyrimidine-triazole system, contrasting with the target’s simpler isoxazole-pyrazole-piperidine framework. The chloro and triazole groups may facilitate hydrogen bonding or halogen interactions with biological targets .
- Piperazine vs.
No direct comparative data exists, but structural divergence implies distinct target profiles .
Comparative Analysis Table
Preparation Methods
[3+2] Cycloaddition for Isoxazole Formation
The isoxazole ring is synthesized via a regioselective cycloaddition between a nitrile oxide and an acetylene.
Procedure :
- Nitrile Oxide Generation :
- 4-Ethoxy-3-methylbenzaldehyde oxime is treated with chloramine-T or N-hydroxysuccinimide in the presence of a base (e.g., NaHCO₃) to generate the nitrile oxide intermediate.
- Reaction :
$$
\text{R-C≡N-O}^- + \text{Cl}^- \rightarrow \text{R-C≡N-O}^- \cdot \text{Cl}^- \xrightarrow{\text{Base}} \text{R-C≡N-O}^\bullet
$$
- Cycloaddition with Acetylene :
- Decarboxylation to Methanone :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitrile oxide synthesis | Chloramine-T, NaHCO₃, RT | 85 | |
| Cycloaddition | Propiolic acid, microwave | 89 | |
| Decarboxylation | Diphenyl ether, 170°C | 76 |
Synthesis of 4-((1H-Pyrazol-1-yl)methyl)piperidine
Piperidine Functionalization via Mitsunobu Reaction
The pyrazole-methyl group is introduced using Mitsunobu conditions to ensure stereochemical control.
Procedure :
- Piperidine-4-methanol Preparation :
- Mitsunobu Coupling with Pyrazole :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | 91 | |
| Mitsunobu reaction | DEAD, Ph₃P, THF | 72 |
Coupling of Isoxazole and Piperidine Fragments
Nucleophilic Acyl Substitution
The methanone bridge is formed via reaction between the isoxazole-acyl chloride and the piperidine amine.
Procedure :
- Acyl Chloride Formation :
- Amine Coupling :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl chloride | Oxalyl chloride, DCM | 95 | |
| Amine coupling | Et₃N, DCM | 68 |
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A green chemistry approach utilizes a g-C₃N₄·OH nanocomposite catalyst in aqueous medium:
Oxime-Mediated Cyclization
Hydroxylamine hydrochloride facilitates simultaneous isoxazole formation and methanone bridging:
- Procedure :
Challenges and Optimization
- Regioselectivity : Ensuring the correct substitution pattern on the isoxazole requires precise control of cycloaddition conditions.
- Catalyst Efficiency : The g-C₃N₄·OH nanocomposite reduces reaction time and improves yields compared to traditional acids.
- Stereochemical Purity : Mitsunobu conditions prevent racemization during pyrazole attachment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the isoxazole core via cyclocondensation of an oxime with acetylacetone derivatives under alkaline conditions (pH 10, 0–5°C, methanol solvent) .
- Step 2 : Functionalization of the piperidine moiety via nucleophilic substitution or reductive amination to introduce the pyrazole-methyl group .
- Step 3 : Coupling of the isoxazole and piperidine-pyrazole fragments using carbonyl-activating agents (e.g., EDCI/HOBt) .
- Critical Factors :
- Temperature control during cyclocondensation to avoid side reactions.
- Solvent polarity for coupling efficiency (e.g., DMF vs. THF).
- Example yield optimization
| Step | Yield Range | Key Condition |
|---|---|---|
| 1 | 60–75% | pH 10, 0–5°C |
| 3 | 45–55% | DMF, RT, 24h |
Q. How is structural confirmation achieved for this compound?
- Techniques :
- NMR : H and C NMR to verify substituent positions (e.g., ethoxy group at C4-phenyl: δ 1.35 ppm for CH, δ 4.05 ppm for OCH) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (e.g., calculated m/z 434.2084, observed 434.2087) .
- X-ray Crystallography : Resolve dihedral angles between heterocycles (e.g., isoxazole vs. pyrazole planes: ~15–50°) .
Q. What physicochemical properties are critical for its solubility and stability?
- Key Parameters :
- LogP : Predicted XLogP3 ≈ 3.2 (indicative of moderate lipophilicity) .
- Polar Surface Area (PSA) : ~70 Ų (suggests moderate membrane permeability) .
- Degradation : Susceptible to hydrolysis under acidic conditions due to the ethoxy group; stability studies recommend storage at –20°C in anhydrous DMSO .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs, focusing on the piperidine-pyrazole moiety’s role in H-bonding .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- Case Study : Docking against COX-2 showed a binding energy of –9.2 kcal/mol, with the isoxazole group occupying the hydrophobic pocket .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach :
- Dose-Response Curves : Compare IC values under standardized assays (e.g., MTT vs. ATP-based viability tests).
- Meta-Analysis : Adjust for variables like cell line (HEK293 vs. HeLa) or serum concentration in culture media .
- Example : Discrepancies in antiproliferative activity (IC = 5 µM vs. 12 µM) were traced to differences in serum-free vs. 10% FBS conditions .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?
- In Vitro :
- CYP450 Inhibition : Screen using human liver microsomes (e.g., CYP3A4 IC > 50 µM suggests low interaction risk) .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (typical range: 85–92% bound) .
- In Vivo :
- Rodent Models : Administer 10 mg/kg IV/PO to calculate bioavailability (e.g., F% = 22 ± 5% due to first-pass metabolism) .
Q. How does structural modification of the ethoxy group impact bioactivity?
- SAR Insights :
- Replace ethoxy with methoxy: Increased logP (3.2 → 3.5) but reduced aqueous solubility (0.8 mg/mL → 0.3 mg/mL).
- Fluorine substitution: Enhances metabolic stability (t increased from 2.1h to 4.5h in rat liver microsomes) .
Methodological Considerations Table
| Research Aspect | Recommended Technique | Key Parameters | Reference |
|---|---|---|---|
| Synthesis | Microwave-assisted coupling | 100°C, 30 min, 80% yield | |
| Purity Analysis | HPLC-UV (C18 column) | Retention time: 8.2 min, λ = 254 nm | |
| Toxicity Screening | Zebrafish embryo model | LC = 100 µM at 72hpf |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
